molecular formula C31H36N2O6 B613619 Dde-D-Lys(Fmoc)-OH CAS No. 1301706-71-7

Dde-D-Lys(Fmoc)-OH

Cat. No.: B613619
CAS No.: 1301706-71-7
M. Wt: 532,64 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dde-D-Lys(Fmoc)-OH: is a compound used as an orthogonally protected lysine building block in solid-phase peptide synthesis. It is a derivative of lysine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group . This dual protection allows for selective deprotection and modification during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The lysine derivative is first protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF).

    Dde Protection: The epsilon-amino group of the lysine is then protected with the Dde group. This involves reacting the Fmoc-protected lysine with Dde chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

Industrial Production Methods: The industrial production of Dde-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed by treatment with piperidine in DMF, allowing for further chain extension on the lysine side chain.

    Substitution Reactions: The protected lysine can undergo substitution reactions where the protecting groups are selectively removed, and new functional groups are introduced.

Common Reagents and Conditions:

    Piperidine in DMF: Used for removing the Fmoc group.

    Hydrazine in DMF: Used for removing the Dde group.

    Triethylamine in DCM: Used during the protection steps.

Major Products Formed:

    Fmoc-Lysine: After removal of the Dde group.

    Lysine: After removal of both Fmoc and Dde groups.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Dde-D-Lys(Fmoc)-OH is widely used in the synthesis of branched, cyclic, and modified peptides by Fmoc solid-phase peptide synthesis (SPPS).

Biology and Medicine:

Industry:

    Pharmaceuticals: It is used in the development of novel peptide-based drugs due to its stability and selective deprotection properties.

Mechanism of Action

The mechanism of action of Dde-D-Lys(Fmoc)-OH primarily involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group provides temporary protection to the alpha-amino group, allowing for sequential addition of amino acids. The Dde group protects the epsilon-amino group, which can be selectively removed without affecting other protecting groups. This selective deprotection enables the synthesis of complex peptides with specific modifications.

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Dde-D-Lys(Fmoc)-OH is a specialized compound used primarily in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This compound is notable for its unique protective groups, which allow for selective deprotection during peptide assembly, making it a valuable tool in biochemical and pharmaceutical research. This article delves into the biological activity of this compound, examining its role in peptide synthesis, its applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of lysine where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chain amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. The molecular formula for this compound is C₃₁H₃₆N₂O₆, and its structure can be represented as follows:

Dde D Lys Fmoc OH\text{Dde D Lys Fmoc OH}

The primary mechanism of action for this compound involves its use as a protected lysine derivative in peptide synthesis. The Fmoc group allows for temporary protection of the alpha-amino group, facilitating the sequential addition of amino acids. The Dde group protects the epsilon-amino group and can be selectively removed without affecting other protecting groups. This selective deprotection enables the synthesis of complex peptides with specific modifications.

Synthetic Routes

The synthesis of this compound typically involves two main steps:

  • Fmoc Protection : The lysine derivative is first protected at the alpha-amino group using Fmoc chloride in a basic environment.
  • Dde Protection : The epsilon-amino group is then protected using Dde chloride under similar conditions.

These steps ensure high purity and yield through careful control of reaction conditions .

Applications in Medicine and Research

This compound has been utilized in several key areas within biological research:

  • Peptide-Based Therapeutics : It plays a crucial role in developing novel peptide-based drugs due to its stability and selective deprotection properties. This stability reduces the risk of side reactions during synthesis.
  • Antifungal and Cancer Vaccines : The compound has been used in synthesizing neoglycopeptides and lipopeptides that serve as potential antifungal agents and cancer vaccines.
  • Bioconjugation : this compound allows for specific modifications on lysine residues, enabling researchers to create targeted bioconjugates for drug delivery systems .

Research Findings and Case Studies

A variety of studies have highlighted the effectiveness and versatility of this compound in peptide synthesis:

  • Comparison with Other Protecting Groups : Research comparing Dde with other protecting groups like ivDde showed that while Dde is easy to cleave, it may exhibit scrambling behavior during Fmoc cleavage. In contrast, ivDde demonstrated higher stability and reduced scrambling, making it preferable for certain applications .
  • Peptide Synthesis Efficiency : Studies indicated that using this compound significantly improved the efficiency of synthesizing branched and cyclic peptides compared to traditional methods. This efficiency stems from its orthogonal protection strategy, allowing selective modifications without compromising the integrity of the peptide backbone .

Comparative Analysis

The following table summarizes this compound's properties compared to similar compounds:

CompoundProtecting GroupsStabilityScrambling Behavior
This compoundFmoc (α), Dde (ε)ModerateHigh
Fmoc-Lys(Boc)-OHBoc (ε)HighLow
Fmoc-Lys(ivDde)-OHivDde (ε)Very HighNone

Properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGADLBSAXYSSH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.